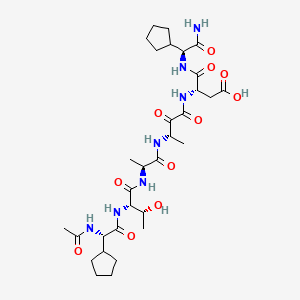
SARS-CoV-2 3CLpro-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .
Aplicaciones Científicas De Investigación
SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the 3C-like protease.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2.
Medicine: Potential therapeutic agent for treating COVID-19.
Industry: Used in the development of antiviral drugs and diagnostic tools.
Mecanismo De Acción
SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 3C-like protease inhibitors such as:
Nirmatrelvir: A covalent inhibitor approved for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor also used for COVID-19 treatment.
Uniqueness
SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .
Propiedades
Fórmula molecular |
C17H13ClN2OS |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
Clave InChI |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)

![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)




![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)




